molecular formula C15H16N4O4S2 B2458445 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941944-10-1

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2458445
CAS No.: 941944-10-1
M. Wt: 380.44
InChI Key: MGLNZBROFOZPSW-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-oxadiazole ring

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h1,5-8H,9-10H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLNZBROFOZPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The prop-2-ynylsulfanyl group can be introduced via nucleophilic substitution reactions.

The benzamide core is then functionalized with a dimethylsulfamoyl group, which can be achieved through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base such as triethylamine . The final step involves coupling the oxadiazole ring with the benzamide core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel synthetic molecule that incorporates a benzamide structure with a sulfamoyl group and a functionalized oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S with a molecular weight of 415.5 g/mol. The presence of the 1,3,4-oxadiazole ring is significant as it is known for enhancing lipophilicity and biological activity.

PropertyValue
Molecular FormulaC20H21N3O5SC_{20}H_{21}N_{3}O_{5}S
Molecular Weight415.5 g/mol
StructureContains benzamide, sulfamoyl, and oxadiazole moieties

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core structure exhibit considerable antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Compounds demonstrated superior activity against species such as Bacillus cereus and Staphylococcus aureus.
  • Gram-negative bacteria : While generally less active against these strains, some derivatives still exhibited notable inhibitory effects.

In vitro studies have revealed that compounds containing the oxadiazole ring can inhibit the growth of Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The mechanism of action often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. Notable findings include:

  • Cytotoxicity : Compounds were tested against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). IC50 values indicated that certain derivatives possess significant cytotoxic effects, with some showing IC50 values as low as 0.47 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Dhumal et al. (2021) : Investigated the antimicrobial activity of 1,3,4-oxadiazole derivatives against Mycobacterium bovis. Compounds showed potent inhibitory effects both in active and dormant states .
  • Desai et al. (2018) : Focused on pyridine-based 1,3,4-oxadiazole derivatives demonstrating significant antitubercular activity with MIC values ranging from 4–8 µM .
  • Ahsan et al. (2013) : Reported on dual antimicrobial and anticancer activities of oxadiazole derivatives targeting TS proteins with promising results in both categories .

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